Cordycepina

Descripción general

Descripción

. Ha ganado una atención significativa debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

La 3’-Desoxiadenosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de análogos de nucleósidos.

Biología: Se estudia por su papel en los procesos celulares y como herramienta para investigar el metabolismo de los ácidos nucleicos.

Medicina: Se explora su potencial como agente anticancerígeno, antiviral y antiinflamatorio.

Mecanismo De Acción

La 3’-Desoxiadenosina ejerce sus efectos interfiriendo con la síntesis de ácidos nucleicos. Se incorpora al ARN, lo que lleva a la terminación prematura de las cadenas de ARN. Este mecanismo interrumpe la síntesis de proteínas e inhibe la proliferación celular. El compuesto se dirige a varias vías moleculares, incluida la inhibición de la adenosina desaminasa y la activación de la proteína quinasa activada por AMP (AMPK) .

Análisis Bioquímico

Biochemical Properties

Cordycepin is similar to adenosine, and some enzymes cannot discriminate between the two . It can participate in certain biochemical reactions, such as triggering the premature termination of mRNA synthesis . By acting as an adenosine analog, cordycepin was found to be the most potent molecular circadian clock resetter out of several screened compounds .

Cellular Effects

Cordycepin has displayed cytotoxicity against some leukemic cell lines in vitro . It has also shown effects in other types of cancers, such as lung, renal, colon, and breast cancer . Cordycepin has been shown to reduce viable A549 lung cancer cell populations by 50% . It has also been found to produce rapid, robust antidepressant effects in animal models of depression .

Molecular Mechanism

Cordycepin is an activator of adenosine receptors . It enhances human immunity, promotes anti-inflammatory processes, inhibits RNA virus reproduction, and protects against brain, lung, liver, heart, and kidney damage . The main pathway of cordycepin biosynthesis involves the phosphorylation of adenosine to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylation to 2′-C-3′-dA by phosphohydrolase (Cns2), and cordycepin is finally produced by oxidoreductase (Cns1) .

Temporal Effects in Laboratory Settings

Cordycepin has been found to produce rapid and robust antidepressant effects, which were significantly faster and stronger than imipramine, after 45 minutes in tail suspension and forced swim tests . This antidepressant effect remained after 5 days of treatment with cordycepin .

Dosage Effects in Animal Models

In animal studies, cordycepin has shown many potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .

Metabolic Pathways

The main pathway of cordycepin biosynthesis is clear. Adenosine is phosphorylated to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylated to 2′-C-3′-dA by phosphohydrolase (Cns2), and cordycepin is finally produced by oxidoreductase (Cns1) .

Transport and Distribution

Cordycepin, as an activator of adenosine receptors, can enhance human immunity, promote anti-inflammatory processes, inhibit RNA virus reproduction, protect against brain, lung, liver, heart, and kidney damage, and ameliorate lung-fibrosis in clinical and animal models .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3’-Desoxiadenosina normalmente implica la desoxigenación selectiva de la adenosina en la posición 3’. Un método común incluye el uso de reactivos como la trifenilfosfina y el azodicarboxilato de dietilo (DEAD) en presencia de un disolvente adecuado como el tetrahidrofurano (THF). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno, a bajas temperaturas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de 3’-Desoxiadenosina a menudo emplea enfoques biotecnológicos, utilizando procesos de fermentación microbiana. El hongo Cordyceps militaris se cultiva en condiciones controladas para producir el compuesto en grandes cantidades. Este método es preferido debido a su rentabilidad y sostenibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La 3’-Desoxiadenosina sufre varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar 3’-Desoxiinosina.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, mejorando su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2) se utilizan comúnmente.

Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.

Sustitución: Los nucleófilos como los haluros o las aminas se utilizan en condiciones básicas para lograr la sustitución.

Principales productos

Oxidación: 3’-Desoxiinosina

Reducción: Varios derivados reducidos con mayor actividad biológica

Sustitución: Análogos sustituidos con propiedades farmacológicas modificadas

Comparación Con Compuestos Similares

Compuestos similares

Adenosina: Un nucleósido de origen natural con estructura similar pero diferente actividad biológica.

2’-Desoxiadenosina: Otro análogo de nucleósido con propiedades farmacológicas distintas.

Análogos de cordycepina: Varios derivados sintéticos de la 3’-Desoxiadenosina con actividad modificada.

Singularidad

La 3’-Desoxiadenosina es única debido a su desoxigenación específica en la posición 3’, lo que confiere actividades biológicas distintas en comparación con otros análogos de nucleósidos. Su capacidad para interferir con la síntesis de ARN y su amplio espectro de efectos biológicos lo convierten en un compuesto valioso en la investigación científica y las aplicaciones terapéuticas .

Propiedades

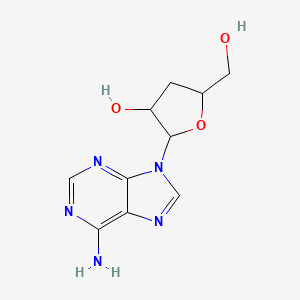

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

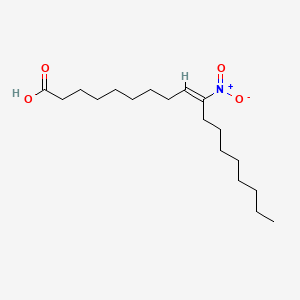

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

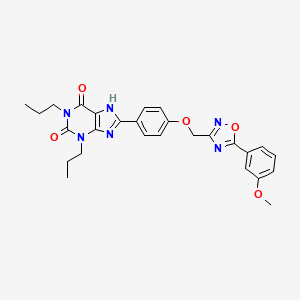

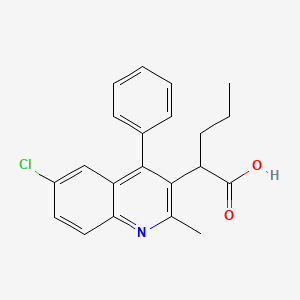

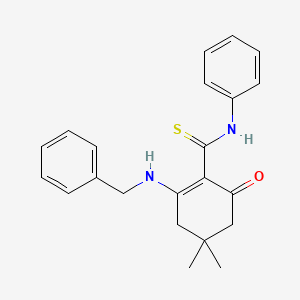

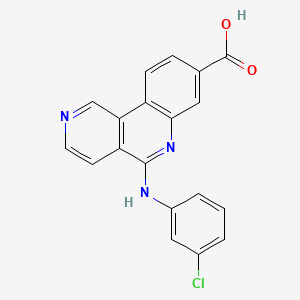

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)